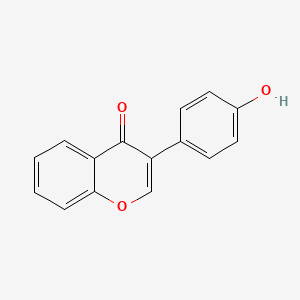

4'-Hydroxyisoflavone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDQPQWMJZEAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450148 | |

| Record name | 3-(4-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58113-14-7 | |

| Record name | 3-(4-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Context

Ecological Functions in Plant-Environment Interactions

Other Ecological Significance (e.g., Visual Cues in Pollination)

The ecological roles of isoflavonoids extend beyond plant defense mechanisms, encompassing interactions with pollinators. Specifically, derivatives of 4'-hydroxyisoflavone have been identified in floral nectar, contributing to visual signaling strategies. Research has established the presence of 5,7-Dimethoxy-4'-hydroxyisoflavone within the nectar of Fremontia species, including Fremontia californica and Fremontia mexicana claremont.edudntb.gov.uafao.orgclaremont.edu. This compound is characterized by its ability to exhibit bright-blue fluorescence when exposed to ultraviolet (UV) light claremont.edudntb.gov.uafao.orgclaremont.edu.

Biosynthesis and Metabolic Pathways

Integration within the Phenylpropanoid Pathway

The journey to 4'-hydroxyisoflavone begins with the core phenylpropanoid pathway. The amino acid L-phenylalanine serves as the initial precursor. scielo.br A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), catalyze the initial steps, leading to the formation of 4-coumaroyl-CoA. frontiersin.orgscielo.br This activated thioester is a critical branch point, directing carbon flow towards the biosynthesis of various phenolic compounds, including flavonoids. scielo.brnih.gov

Chalcone (B49325) synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone intermediate. researchgate.net Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), such as naringenin (B18129) or liquiritigenin (B1674857). frontiersin.orgresearchgate.net These flavanones are the direct substrates for the isoflavonoid-specific branch of the pathway. frontiersin.org

Specific Isoflavonoid (B1168493) Branch Pathway

The commitment to isoflavonoid biosynthesis occurs at the flavanone stage, where a unique set of enzymes channels these intermediates toward the formation of the characteristic isoflavone (B191592) skeleton.

Role of Isoflavone Synthase (IFS) in 2-Hydroxyisoflavanone (B8725905) Formation

The pivotal step in isoflavonoid biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450-dependent monooxygenase. researchgate.netresearchgate.net IFS, also known as 2-hydroxyisoflavanone synthase (2-HIS), facilitates a complex reaction involving the hydroxylation at the C-2 position of the C-ring of a flavanone, coupled with a 1,2-aryl migration of the B-ring from the C-2 to the C-3 position. frontiersin.orgresearchgate.netencyclopedia.pub This enzymatic transformation results in the formation of a 2-hydroxyisoflavanone intermediate. frontiersin.orgresearchgate.net For instance, IFS converts liquiritigenin and naringenin into 2,7,4'-trihydroxyisoflavanone (B1247573) and 2,5,7,4'-tetrahydroxyisoflavanone, respectively. nih.govencyclopedia.pub The unique structural conformation of IFS, particularly a distorted I-helix, allows it to accommodate the flavanone substrate and catalyze this distinctive rearrangement. vulcanchem.com

Catalysis by 2-Hydroxyisoflavanone Dehydratase (HID) in Isoflavone Formation

Following the action of IFS, the unstable 2-hydroxyisoflavanone intermediate undergoes dehydration to form the stable isoflavone. frontiersin.orgagriculturejournals.cz This reaction, which creates a double bond between C-2 and C-3, is catalyzed by 2-hydroxyisoflavanone dehydratase (HID). frontiersin.orgresearchgate.net While this dehydration can occur spontaneously to some extent, HID significantly accelerates the process. researchgate.netagriculturejournals.cz HID belongs to the carboxylesterase family and utilizes a catalytic triad (B1167595) and an oxyanion hole to facilitate the elimination of a water molecule. nih.govvulcanchem.com The necessity of HID for efficient isoflavone production has been demonstrated in several plant species. researchgate.net Different plants possess HIDs with varying substrate specificities; for example, the HID from Glycyrrhiza echinata shows a preference for 4'-methoxylated substrates, whereas the soybean HID has broader specificity for both 4'-hydroxylated and 4'-methoxylated 2-hydroxyisoflavanones. nih.govvulcanchem.com

Enzymatic Modifications and Structural Diversification in Plants

Once the basic isoflavone skeleton is formed, further enzymatic modifications lead to a diverse array of isoflavonoid structures, enhancing their biological functions.

4'-O-Methylation Reactions and Associated Enzymes

A common modification of 4'-hydroxyisoflavones is methylation at the 4'-hydroxyl group. encyclopedia.pub This reaction is catalyzed by specific O-methyltransferases that utilize S-adenosyl-L-methionine as the methyl donor. expasy.orgwikipedia.org One such enzyme is isoflavone 4'-O-methyltransferase (EC 2.1.1.46), which catalyzes the methylation of daidzein (B1669772) and genistein (B1671435) to form formononetin (B1673546) and biochanin A, respectively. expasy.orggenome.jp Another relevant enzyme is flavonoid 4'-O-methyltransferase (EC 2.1.1.231), which, in vitro, can also methylate daidzein and genistein at the 4'-position. expasy.orgwikipedia.orggenome.jp Additionally, 2-hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) can methylate the 2-hydroxyisoflavanone intermediate before the dehydration step, leading to the formation of 4'-methoxyisoflavones like formononetin after the action of HID. researchgate.netoup.com

Other Regioselective Hydroxylations

Beyond methylation, regioselective hydroxylations at various positions on the isoflavone scaffold contribute to their structural diversity. For instance, the introduction of a hydroxyl group at the 2'-position of the B-ring is a significant modification. encyclopedia.pub Isoflavone 2'-hydroxylase (I2'H), a cytochrome P450 enzyme (CYP81E1), catalyzes the 2'-hydroxylation of isoflavones like genistein to produce 2'-hydroxygenistein. encyclopedia.pubjmb.or.krnyu.edu This modification is a crucial step in the biosynthesis of more complex isoflavonoids, such as pterocarpans. encyclopedia.pub Other hydroxylations can also occur, such as at the 3'- and 8-positions, catalyzed by various microbial cytochrome P450 enzymes, further expanding the range of isoflavonoid compounds. mdpi.comdntb.gov.uamdpi.com

Regulation of Biosynthesis and Enzyme Characterization

Gene Expression and Transcriptional Regulation

The biosynthesis of this compound is a tightly regulated process, primarily controlled at the level of gene expression. cuni.cz The expression of genes encoding the key enzymes in the isoflavone biosynthetic pathway is influenced by various internal and external factors.

Transcription factors play a pivotal role in modulating the expression of these genes. bioscipublisher.com In soybean, several transcription factors have been identified that regulate isoflavone biosynthesis. For example, the R2R3-type MYB transcription factor, GmMYB29, has been shown to activate the promoters of isoflavone synthase 2 (IFS2) and chalcone synthase 8 (CHS8), two critical enzymes in the pathway. plos.orgbioscipublisher.com Overexpression of GmMYB29 leads to increased isoflavone accumulation, while its suppression results in decreased levels. plos.orgbioscipublisher.com Another key regulator is the R1 MYB protein GmMYB176, which influences isoflavonoid synthesis by controlling the expression of the CHS8 gene. nih.gov

Plant hormones also play a significant role in regulating isoflavone biosynthesis. bioscipublisher.com Hormones such as ethylene, jasmonic acid, and abscisic acid can influence the expression of biosynthetic genes. bioscipublisher.com For instance, the transcription factor GmMYB29 is itself regulated by hormonal signals, which in turn affects the expression of IFS2 and CHS8. bioscipublisher.com

Environmental cues can also trigger changes in the expression of isoflavone biosynthetic genes. For example, microbial infections can induce the expression of these genes as a defense mechanism, as isoflavones often act as phytoalexins. researchgate.net This response is mediated by complex signaling pathways that lead to the activation of specific transcription factors.

The regulation of gene expression is not limited to the transcriptional level. Post-transcriptional and translational control mechanisms can also influence the final amount of biosynthetic enzymes produced. nih.govaiimsrishikesh.edu.in These layers of regulation ensure that the plant can fine-tune the production of this compound in response to its developmental and environmental needs.

Structural Biology and Conformational Basis of Biosynthetic Enzymes

The catalytic activity and substrate specificity of the enzymes involved in this compound biosynthesis are determined by their three-dimensional structures. Understanding the structural biology of these enzymes provides insights into their reaction mechanisms and facilitates efforts to engineer them for desired outcomes.

A key enzyme in the pathway is isoflavone synthase (IFS), a cytochrome P450-dependent monooxygenase. nih.gov It catalyzes the critical rearrangement of a flavanone intermediate to form a 2-hydroxyisoflavanone. frontiersin.org The crystal structure of 2-hydroxyisoflavanone synthase (2-HIS) from Medicago truncatula reveals a unique cytochrome P450 conformation. researchgate.netresearcher.lifenih.gov The specific arrangement of the heme group and the substrate-binding pocket facilitates the coupled aryl-ring migration and hydroxylation reactions that are characteristic of this enzyme. researchgate.netresearcher.lifenih.gov

Another important enzyme is 2-hydroxyisoflavanone dehydratase (2-HID), which catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the final isoflavone. researchgate.netresearcher.lifenih.gov The crystal structure of 2-HID from Pueraria lobata shows an active site architecture with specific catalytic residues that enable this dehydration reaction. researchgate.netresearcher.lifenih.gov Mutagenesis studies have helped to identify key amino acid residues involved in substrate binding and catalysis for both 2-HIS and 2-HID. researchgate.netresearcher.life

The structural analysis of other enzymes in the pathway, such as O-methyltransferases (OMTs), has also provided valuable information. The crystal structures of chalcone O-methyltransferase (ChOMT) and isoflavone O-methyltransferase (IOMT) from alfalfa have been determined, revealing the molecular basis for their substrate specificities. rcsb.org These structures show a novel oligomerization domain and highlight the specific residues that determine which hydroxyl group of the flavonoid substrate will be methylated. rcsb.org This structural understanding is crucial for efforts to engineer these enzymes to produce novel isoflavonoid compounds with potentially enhanced biological activities.

Enzymatic and Microbial Biotransformations of 4 Hydroxyisoflavones

Biocatalytic Modifications by Filamentous Fungi

Filamentous fungi are effective biocatalysts for modifying 4'-hydroxyisoflavone, primarily through hydroxylation and glycosylation reactions. Strains of Aspergillus, a genus widely used in food fermentation, have demonstrated significant capabilities in transforming daidzein (B1669772). For instance, several Aspergillus oryzae strains, along with Aspergillus sojae and Aspergillus tamarii, metabolize daidzein into 8-hydroxydaidzein. tandfonline.comresearchgate.net Further studies with Aspergillus oryzae have shown its ability to produce not only 6-hydroxydaidzein and 8-hydroxydaidzein but also a dihydroxylated product, 6,7,8,4'-tetrahydroxyisoflavone. semanticscholar.orgnih.gov This fungus can also catalyze the cleavage of the B-ring, yielding novel metabolites. nih.gov

Entomopathogenic filamentous fungi have also been identified as potent biocatalysts. The species Isaria fumosorosea and Isaria farinosa can transform daidzein into daidzein 7-O-β-D-(4''-O-methyl)-glucopyranoside. nih.gov This product is a result of both glycosylation at the 7-position hydroxyl group and methylation of the attached glucose moiety, showcasing the complex, multi-step modifications these fungi can perform. nih.gov

| Fungus | Substrate | Product(s) | Transformation Type | Reference |

|---|---|---|---|---|

| Aspergillus oryzae | This compound (Daidzein) | 8-Hydroxydaidzein, 6-Hydroxydaidzein, 6,7,8,4'-Tetrahydroxyisoflavone, B-ring cleaved metabolite | Hydroxylation, Ring Cleavage | tandfonline.comsemanticscholar.orgnih.gov |

| Aspergillus sojae | This compound (Daidzein) | 8-Hydroxydaidzein | Hydroxylation | tandfonline.com |

| Aspergillus tamarii | This compound (Daidzein) | 8-Hydroxydaidzein | Hydroxylation | tandfonline.com |

| Isaria fumosorosea | This compound (Daidzein) | Daidzein 7-O-β-D-(4''-O-methyl)-glucopyranoside | Glycosylation, Methylation | nih.gov |

| Isaria farinosa | This compound (Daidzein) | Daidzein 7-O-β-D-(4''-O-methyl)-glucopyranoside | Glycosylation, Methylation | nih.gov |

Transformations by Actinomycetes and Bacteria

Actinomycetes, particularly species from the genus Streptomyces, are renowned for their metabolic diversity and are highly efficient in the biotransformation of flavonoids. Several Streptomyces species isolated from high-altitude soil have been shown to catalyze the hydroxylation of this compound. semanticscholar.orgnih.gov A common transformation is the regioselective hydroxylation at the 3'-position of the B-ring to produce 3',4',7-trihydroxyisoflavone (B192588). nih.gov Mass spectrometry analysis confirms this transformation by an increase in molecular mass of 16 units, corresponding to the addition of a single hydroxyl group. semanticscholar.orgnih.gov Other Streptomyces strains have been found to hydroxylate daidzein at different positions, such as the 6- and 8-positions of the A-ring, indicating that the enzymes involved are highly regioselective and vary between strains. semanticscholar.orgnih.gov

Beyond actinomycetes, other bacteria also metabolize this compound. The gut microbiota can convert daidzein into metabolites like dihydrodaidzein (B191008) and, in some individuals, S-equol. mdpi.com Furthermore, genetic engineering has enabled the use of bacteria like Escherichia coli as whole-cell biocatalysts. By expressing enzymes from other organisms, such as biphenyl-2,3-dioxygenase from Burkholderia sp., recombinant E. coli can be used to generate hydroxylated derivatives of daidzein.

| Microorganism | Substrate | Product(s) | Transformation Type | Reference |

|---|---|---|---|---|

| Streptomyces sp. G-18 | This compound (Daidzein) | 3',4',7-Trihydroxyisoflavone | Hydroxylation | semanticscholar.orgnih.gov |

| Streptomyces sp. S4L & G-14 | This compound (Daidzein) | Hydroxylated daidzein (e.g., at 6- or 8-position) | Hydroxylation | semanticscholar.orgnih.gov |

| Human Intestinal Microbiota | This compound (Daidzein) | Dihydrodaidzein, S-Equol, O-Desmethylangolensin | Reduction, Demethylation | mdpi.com |

Regioselective Biotransformations (e.g., Hydroxylation, Methylation, Glycosylation)

Regioselectivity is a hallmark of enzymatic and microbial biotransformations, allowing for the precise modification of the this compound structure at specific positions.

Hydroxylation : This is the most studied biotransformation of daidzein. As noted, Streptomyces species exhibit high regioselectivity, commonly hydroxylating at the 3'-position to yield 3',4',7-trihydroxyisoflavone. nih.gov This reaction is catalyzed by cytochrome P450 monooxygenases. Different strains can direct the hydroxylation to other positions, including the 6- and 8-positions. semanticscholar.org Fungi like Aspergillus oryzae also perform regioselective hydroxylations, primarily at the 8- and 6-positions. tandfonline.com

Methylation : O-methylation can occur subsequently to other modifications. For example, in a genetically engineered Streptomyces avermitilis host system, the initial hydroxylation of daidzein to 3',4',7-trihydroxyisoflavone can be followed by a regiospecific O-methylation at the 3'-hydroxyl group. This sequential reaction produces the novel compound 4',7-dihydroxy-3'-methoxyisoflavone.

Glycosylation : This process involves the attachment of a sugar moiety to the isoflavone (B191592) core, which can improve properties like water solubility. nsf.gov A clear example of regioselective glycosylation is the biotransformation of daidzein by the fungi Isaria fumosorosea and Isaria farinosa, which specifically attach a 4-O-methyl-glucopyranoside group to the hydroxyl group at the 7-position, forming daidzein 7-O-β-D-(4''-O-methyl)-glucopyranoside. nih.gov

Mechanistic Aspects of Bioconversion and Product Diversification

The bioconversion of this compound is driven by specific enzymatic machinery within the microorganisms. Cytochrome P450 monooxygenases (CYPs) are key enzymes in the hydroxylation of daidzein, particularly in Streptomyces. These heme-containing proteins catalyze the insertion of an oxygen atom into the isoflavone's aromatic ring. The function of these CYPs is dependent on redox partners that transfer electrons, often from NADH, to the enzyme.

Product diversification arises from several factors:

Enzyme Specificity : Different microorganisms possess enzymes with distinct regioselectivity. For example, some Streptomyces strains hydroxylate daidzein at the 3'-position, while others target the 6- or 8-positions, leading to the formation of different structural isomers. nih.gov

Sequential Reactions : A single microorganism can perform multiple, sequential enzymatic reactions, leading to more complex products. The production of 4',7-dihydroxy-3'-methoxyisoflavone by S. avermitilis is a prime example, involving an initial hydroxylation followed by O-methylation. This demonstrates how a metabolic pathway can diversify a single precursor into novel compounds.

Metabolic Engineering : The diversification of products can be enhanced through genetic and metabolic engineering. Overexpression of specific genes, such as those for O-methyltransferases or enzymes involved in cofactor regeneration (e.g., SAM synthetase), can significantly increase the yield and specificity of a desired biotransformation pathway.

Reaction Conditions : The conditions of the biotransformation, such as incubation time, substrate concentration, and culture medium, can influence the metabolic pathways activated in the microorganism, thereby affecting the final product profile.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 4'-Hydroxyisoflavones and Analogues

The total synthesis of isoflavones, including those with a 4'-hydroxy substitution, typically relies on established organic chemistry routes. Two primary strategies dominate the landscape: the deoxybenzoin (B349326) route and the oxidative rearrangement of chalcones rsc.orgrsc.orggoogle.com.

Deoxybenzoin Route: This method involves the preparation of 2-hydroxydeoxybenzoins, which are then formylated or acylated at the benzylic position. Subsequent cyclization, often facilitated by reagents like ethyl formate (B1220265) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), leads to the formation of the isoflavone (B191592) skeleton rsc.orggoogle.com. This approach allows for the strategic introduction of substituents on the aromatic rings prior to cyclization.

Oxidative Rearrangement of Chalcones: Mimicking the biosynthetic pathway, this strategy involves the oxidative rearrangement of chalcones, where the B-ring migrates from the C-2 to the C-3 position of the chromone (B188151) system. Reagents such as thallium(III) nitrate (B79036) (TTN) are commonly employed for this transformation, often yielding isoflavones directly or via intermediate deoxybenzoins rsc.orgnih.gov.

More contemporary methods, such as the Suzuki-Miyaura cross-coupling reaction, have also been successfully applied for the synthesis of isoflavones, offering milder conditions and improved yields in some cases rsc.orgacs.org. This palladium-catalyzed reaction allows for the coupling of functionalized chromones with boronic acids to construct the isoflavone core.

Synthetic Methodologies for Novel Derivatives and Analogues

To explore structure-activity relationships and develop compounds with tailored properties, extensive efforts have been dedicated to the synthesis of novel isoflavone derivatives.

Structural diversification of the isoflavone scaffold is primarily achieved through the functionalization of its constituent rings: the A-ring, B-ring, and C-ring. This strategy allows for the introduction of various substituents, such as hydroxyl, methoxy (B1213986), prenyl, and glycosyl groups, which can significantly modulate the compound's biological activity and physicochemical properties nih.govnih.govresearchgate.net.

A-Ring and B-Ring Modifications: Hydroxylation and methoxylation are common modifications. Prenylation, the introduction of prenyl chains, has also been explored to enhance biological activity nih.gov. The B-ring can also be modified by replacing it with other heterocyclic structures or pharmacophores to create bioisosteres nih.gov.

C-Ring Modifications: While less common for core diversification, modifications within the heterocyclic C-ring can also be explored.

The synthesis of isoflavone conjugates and hybrid molecules represents a significant area of research, aiming to improve solubility, bioavailability, and introduce new pharmacological profiles.

Isoflavone Glycosides: Isoflavones frequently occur in nature as glycosides, with sugars attached via O-glycosidic or C-glycosidic linkages. Chemical synthesis methods for O-glycosides often involve the reaction of protected sugars with isoflavone aglycones, utilizing reagents like per-O-acetyl glucosyl bromide under phase-transfer catalysis or employing more reactive imidate donors nih.govhelsinki.figoogle.com. C-glycosylation, though rarer, has also been achieved, leading to compounds like genistein (B1671435) and orobol (B192016) bis-C-glycosides thieme-connect.com.

Isoflavone Hybrid Molecules: These involve the covalent linkage of the isoflavone scaffold with other bioactive pharmacophores. For instance, isoflavone-alkaloid hybrids, such as those incorporating cytisine, have been synthesized nih.gov. Furthermore, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating isoflavone-benzodiazepine hybrids and isoflavone-benzo-δ-sultam hybrids, often exhibiting potent anti-inflammatory or anticancer activities x-mol.netresearchgate.netmdpi.com.

The synthesis of fused heterocyclic systems, such as pyranoisoflavones and furoisoflavones, expands the structural diversity of isoflavonoids.

Pyranoisoflavones: These compounds feature a pyran ring fused to the isoflavone skeleton. Synthetic routes often involve the oxidative rearrangement of pyronochalcones using reagents like thallium(III) nitrate (TTN) oup.comclockss.orgoup.com. Alternatively, the Suzuki-Miyaura reaction can be employed to construct the isoflavone core, followed by regioselective formation of the pyran ring acs.orgacs.org. Examples include the synthesis of kraussianone 1 and elongatin acs.orgoup.comoup.comacs.org.

Furoisoflavones: The synthesis of furoisoflavones typically involves reactions starting from benzofuran (B130515) precursors or utilizing phenacyl bromides and hydroxyketones in cyclization reactions oup.comheteroletters.orgsemanticscholar.org.

Synthesis of Modified Scaffolds for Specific Applications

While the literature extensively details the synthesis of isoflavone derivatives for their biological activities, specific examples of modified scaffolds designed for applications such as fluorescence are not prominently featured within the provided search results. Research in this area would likely involve the incorporation of fluorogenic moieties or probes onto the isoflavone skeleton, leveraging the established synthetic methodologies for functionalization and derivatization.

Structure Activity Relationship Sar Studies

Influence of the 4'-Hydroxyl Group on In Vitro Biological Activities

The hydroxyl group at the 4' position of the B-ring in 4'-hydroxyisoflavone plays a significant role in modulating its biological activities.

Phenolic hydroxyl groups are well-established contributors to the antioxidant capacity of flavonoids by acting as hydrogen donors, thereby scavenging free radicals researchgate.net. For isoflavones, the presence of hydroxyl groups on the B-ring, particularly at the 3' and 4' positions, is considered important for antioxidant activity researchgate.net. Studies on puerarin, a C-glycoside of the isoflavonoid (B1168493) daidzein (B1669772) (structurally related to this compound), have demonstrated that the 4'-hydroxyl group is a more efficient radical scavenger compared to the 7-hydroxyl group. This difference is further amplified upon deprotonation of the 4'-hydroxyl group nih.gov. The oxidation potentials measured also support this, with a higher potential for the 4'-propyl derivative indicating a greater tendency to donate electrons, contributing to its radical scavenging ability nih.gov.

Table 1: Puerarin Derivatives: Radical Scavenging Activity and Oxidation Potential

| Compound Name | Relative Radical Scavenging Efficiency | Oxidation Potential (mV vs. Ferrocene) | Source |

|---|---|---|---|

| Puerarin | 1.0 (reference) | 862 ± 10 | nih.gov |

| 7-Propylpuerarin | ~0.5 | 905 ± 10 | nih.gov |

For isoflavonoids, the presence of a hydroxyl group at the C-4' position of the B-ring, along with hydroxyl groups at C-7 and/or C-5 in the A-ring, is suggested to be crucial for anti-inflammatory activity czu.cz. Specifically, compounds with a single methoxy (B1213986) group at C-4' showed reduced anti-inflammatory effects compared to their hydroxylated counterparts czu.cz. General SAR for anti-inflammatory activity in flavonoids also points to the importance of hydroxyl groups at the 5 and 7 positions of the A-ring, along with a carbonyl group at C-4 and a double bond between C-2 and C-3 in the C-ring researchgate.net.

Table 2: Isoflavonoid Anti-inflammatory Activity (LTB4 Inhibition)

| Compound Name | LTB4 Inhibition (%) | Source |

|---|---|---|

| 6,4'-dimethoxy-7-hydroxyisoflavone | Low | czu.cz |

| 6,7-dimethoxyisoflavone (B3369636) | Low | czu.cz |

| 7-hydroxyisoflavone (B191432) | Low | czu.cz |

| Formononetin (B1673546) (7-hydroxy-4'-methoxyisoflavone) | 78.9% | czu.cz |

The 4'-hydroxyl group is a significant structural feature contributing to the antibacterial activity of isoflavones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) phcogrev.commdpi.comnih.govnih.gov. SAR studies indicate that the combination of 5,7-dihydroxylation in ring A and 4'-hydroxylation in ring B constitutes important pharmacophores for eliciting in vitro anti-MRSA activity mdpi.comnih.gov. Hydroxylation at the C-5 and C-7 positions of the A-ring, along with C-4' hydroxylation on the B-ring, is consistently associated with enhanced antibacterial potency czu.czmdpi.com. For instance, compounds with hydroxyl groups at C-5, C-7, and C-4' have shown remarkable antibacterial activity czu.cz.

Table 3: Isoflavonoid Antibacterial Activity (MIC Values)

| Compound Name | MIC against S. aureus (µg/mL) | MIC against MRSA (µg/mL) | Source |

|---|---|---|---|

| 7,4'-dimethoxyisoflavone | 64 | 64 | mdpi.com |

| 7-hydroxy-4'-methoxyisoflavone | 128 | 128 | mdpi.com |

| 6,7,4'-trihydroxyisoflavone (B192597) | ≥16 | ≥16 | czu.cz |

| 5,7,4'-trihydroxyisoflavone | ≥64 | ≥64 | czu.cz |

The this compound scaffold serves as a fundamental structure that interacts with various molecular targets. For example, in the context of HIV-1, the this compound moiety has been identified as a bio-functional core structure. Modifications, such as the addition of a hydroxyl group at the C-5 position, have been shown to significantly decrease its biological function related to HIV-1 latency activation hku.hk. This highlights how the precise positioning of hydroxyl groups, including the 4'-hydroxyl, influences molecular recognition and downstream biological effects. Similarly, in antiviral studies against SARS-CoV-2, the substitution pattern on the B-ring, including hydroxyl groups, has been implicated in the interaction with viral enzymes like Mpro and RdRp nih.gov.

Effects of Substitutions at Other Positions (e.g., C-5, C-7, C-2', C-3', C-6, C-8)

Beyond the 4'-hydroxyl group, substitutions at other positions on the isoflavone (B191592) skeleton significantly impact biological activities.

Ring A (C-5, C-7): Hydroxylation at the C-5 and C-7 positions of the A-ring is consistently reported as critical for both antibacterial czu.czmdpi.comnih.govnih.gov and anti-inflammatory activities researchgate.netczu.cz. The presence of both 5,7-dihydroxyl groups is often considered a prerequisite for potent activity.

Ring B (C-2', C-3', C-4'): The 3',4'-dihydroxylation pattern on the B-ring is vital for antioxidant properties researchgate.net. For anti-inflammatory effects, C-4'-hydroxylation is deemed important, with methoxylation at this position often attenuating activity czu.cz. While methoxylation at C-4' can enhance antibacterial activity in some isoflavone subclasses nih.gov, generally, hydroxylation is favored for antimicrobial and anti-inflammatory effects.

Ring A (C-6, C-8): Substitutions at the C-6 and C-8 positions, such as prenylation, can enhance antimicrobial activity mdpi.com. Hydroxylation at the C-6 position has also been noted to influence antibacterial efficacy czu.cz.

Methoxylation: In general, the replacement of hydroxyl groups with methoxy groups can lead to a reduction in biological activity, including antibacterial and anti-inflammatory effects czu.czmdpi.comnih.gov. However, there are instances where methoxylation might influence activity differently depending on the specific position and compound class nih.gov.

Computational Approaches in SAR Elucidation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding and predicting the SAR of isoflavones. QSAR models, utilizing molecular descriptors and statistical analysis, can predict the biological activity based on structural features mdpi.com. For instance, fragment-based SAR analysis has been employed to identify key structural motifs responsible for antimicrobial activity in isoflavonoids mdpi.com. The this compound core has been identified as a bio-functional structure through such SAR studies hku.hk. Furthermore, computational techniques like Density Functional Theory (DFT) and molecular docking can elucidate the binding interactions of isoflavones with biological targets, such as viral enzymes, providing insights into their mechanisms of action nih.govfrontiersin.org. Advanced computational approaches, including SAR matrices and machine learning, further enhance the ability to visualize SAR patterns and design novel compounds with optimized activities researchgate.netnumberanalytics.com.

Compound List

this compound

Puerarin

7-Propylpuerarin

4'-Propylpuerarin

6,4'-dimethoxy-7-hydroxyisoflavone

6,7-dimethoxyisoflavone

7-hydroxyisoflavone

Formononetin

Demethyltexasin

6,7,4'-trihydroxyisoflavone

5,7,4'-trihydroxyisoflavone

7,3',4'-trihydroxyisoflavone

7,4'-dimethoxyisoflavone

7-hydroxy-4'-methoxyisoflavone

Daidzein

Biochanin A

Kaempferol

Quercetin

Apigenin

Luteolin

Myricetin

Fisetin

Hispidulin

Salvigenin

Baicalein

Isoginkgetin

Afzelin

3',4'-dihydroxyflavone (B191068)

3,7-dihydroxyflavone (B191072)

7,4'-dimethoxy-5-hydroxyisoflavone (B190679)

5,7-dihydroxy-4'-methoxyisoflavone

7,8,4'-trihydroxyisoflavone (B1683512)

5,4'-dihydroxy-7-methoxyisoflavone

7,4'-dihydroxyisoflavone

7-hydroxy-6-methoxyisoflavone (B11850525)

5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one

4'-fluoro-7-hydroxyisoflavone

Isoflavones (general)

Flavonoids (general)

Chalcones (general)

Flavanones (general)

Molecular Interactions and Targets in Vitro Research

Interaction with Specific Enzymes

Mitochondrial Aldehyde Dehydrogenase (ALDH2) Inhibition

Isoflavones have been identified as potent inhibitors of mitochondrial aldehyde dehydrogenase (ALDH2), an essential enzyme in alcohol metabolism. The glucoside of daidzein (B1669772), known as daidzin, is a particularly potent and selective inhibitor of the ALDH2 isozyme, demonstrating an IC50 value of approximately 80 nM. researchgate.netnih.gov Daidzin binds to the catalytic site of ALDH2 and acts as a reversible competitive inhibitor. nih.gov This inhibition of ALDH2 by daidzin leads to an accumulation of acetaldehyde, mimicking the effects seen in individuals with the ALDH2*2 genetic variant. nih.gov The isoflavone (B191592) structure is a key requirement for this inhibitory activity. researchgate.net Inspired by the structure of daidzin, other potent ALDH2 inhibitors have been developed, such as CVT-10216, which exhibits an even lower IC50 of about 30 nM. nih.govnih.gov

Table 1: In Vitro Inhibition of Mitochondrial Aldehyde Dehydrogenase (ALDH2) by Isoflavones

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Notes |

|---|---|---|---|

| Daidzin | ALDH2 | ~80 nM | Potent and reversible competitive inhibitor. nih.gov |

| CVT-10216 | ALDH2 | ~30 nM | A potent inhibitor developed based on the structure of daidzin. nih.govnih.gov |

Protein Tyrosine Kinase Inhibition

The interaction of isoflavones with protein tyrosine kinases (PTKs) is complex and appears to be highly specific to both the isoflavone structure and the particular kinase. PTKs are crucial enzymes in cellular signal transduction pathways that regulate cell growth and differentiation. nih.govresearchgate.net

The isoflavone genistein (B1671435), which also possesses a 4'-hydroxyl group, is a well-documented inhibitor of several tyrosine-specific protein kinases. It has been shown to inhibit the epidermal growth factor (EGF) receptor, pp60v-src, and pp110gag-fes. nih.govresearchgate.net The inhibition is competitive with respect to ATP. nih.govresearchgate.net In contrast, genistein shows minimal inhibitory effects on serine- and threonine-specific protein kinases. nih.gov

However, studies on daidzein, a closer analog to 4'-Hydroxyisoflavone, have indicated that it is not a significant tyrosine kinase inhibitor. mdpi.com This suggests that the presence of the hydroxyl group at the 5-position, as seen in genistein, is critical for potent PTK inhibition. Therefore, while some isoflavonoids are strong PTK inhibitors, this activity is not a general characteristic of the entire class, and the specific substitution pattern on the isoflavone skeleton is a key determinant.

Table 2: In Vitro Protein Tyrosine Kinase (PTK) Inhibition by Isoflavones

| Compound | Target Enzyme | Effect | Notes |

|---|---|---|---|

| Genistein | EGF Receptor, pp60v-src | Inhibition | Acts as a specific inhibitor, competitive with ATP. nih.govresearchgate.net |

| Daidzein | Protein Tyrosine Kinases | No significant inhibition | Indicates that PTK inhibition is not a general property of all isoflavones. mdpi.com |

Other Enzymatic Modulations

Beyond ALDH2 and PTKs, in vitro research has revealed that isoflavones can modulate other enzyme systems, including those involved in steroid biosynthesis and inflammation.

Aromatase Inhibition : Aromatase (cytochrome P450 19A1) is the key enzyme responsible for converting androgens to estrogens. Isoflavones, including genistein, have been found to be competitive inhibitors of human aromatase. However, they are generally considered to be significantly weaker inhibitors compared to flavones. nih.gov

Cyclooxygenase (COX) Inhibition : Cyclooxygenase enzymes are central to the inflammatory process, catalyzing the formation of prostaglandins. Studies have shown that daidzein can inhibit the expression of COX-2 protein. mdpi.com However, other research indicates that daidzein does not directly affect the activity of COX-1, suggesting a more complex regulatory role rather than direct enzymatic inhibition. nih.gov

Receptor Interactions (Non-human/In vitro Models)

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism. In vitro studies have demonstrated that daidzein can act as a PPARγ agonist. nih.govselleckchem.com

In HEK293T cells, daidzein was shown to significantly increase the transcriptional activity of PPARγ, with a maximum effect observed at a concentration of 25 μM. nih.govresearchgate.net While considered a weak or partial agonist, this activation of PPARγ by daidzein suggests a potential mechanism for influencing gene expression related to lipid and glucose homeostasis. mdpi.com The neuroprotective effects of daidzein in cultured rat cortical neurons have also been linked to the activation of PPARγ, which appears to occur through a ligand-binding-independent mechanism involving nuclear translocation of the receptor. nih.gov

Table 3: In Vitro PPARγ Agonist Activity of Daidzein

| Compound | Cell Line | Effect | Effective Concentration |

|---|---|---|---|

| Daidzein | HEK293T | Increased PPARγ transcriptional activity | Maximum increase at 25 μM. nih.govresearchgate.net |

| Daidzein | Rat Cortical Neurons | PPARγ activation and nuclear translocation | 0.05-5 μM. nih.gov |

Human Bitter Taste Receptors (hTAS2Rs) Activation

Recent research has expanded the biological targets of isoflavones to include sensory receptors, such as the human bitter taste receptors (hTAS2Rs). Soy isoflavones, including genistein and daidzein, have been identified as agonists for specific bitter taste receptors. nih.govresearchgate.net

Screening of the 25 known human bitter taste receptors revealed that genistein activates hTAS2R14 and hTAS2R39, with EC50 values of 29 μM and 49 μM, respectively. nih.gov Daidzein has also been confirmed to activate these same receptors. researchgate.net The activation of these receptors by isoflavones is thought to contribute to the bitter taste sometimes associated with soy-based products. Structural characteristics, such as the number and position of hydroxyl groups on the isoflavone rings, appear to be important determinants for the activation of these receptors. nih.gov

Table 4: In Vitro Activation of Human Bitter Taste Receptors (hTAS2Rs) by Isoflavones

| Compound | Receptor | Effect | EC50 Value |

|---|---|---|---|

| Genistein | hTAS2R14 | Agonist | 29 μM nih.gov |

| hTAS2R39 | Agonist | 49 μM nih.gov | |

| Daidzein | hTAS2R14 | Agonist | Not specified researchgate.net |

| hTAS2R39 | Agonist | Not specified researchgate.net |

Modulation of Cellular Signaling Pathways (In Vitro)

Anti-proliferative Effects in Cancer Cell Lines

In vitro studies have demonstrated that this compound, also known as Daidzein, exhibits anti-proliferative effects on various human cancer cell lines, although the efficacy is highly dependent on the specific cell line.

Research has shown that Daidzein can induce cytotoxicity in human hepatocellular carcinoma BEL-7402 cells, with a reported IC50 value of 59.7±8.1 µM. nih.gov In this cell line, the anti-proliferative mechanism involves the induction of apoptosis, an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and cell cycle arrest at the G2/M phase. nih.gov The apoptotic effect is further mediated through the regulation of the Bcl-2 family of proteins, where Daidzein was observed to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bim. nih.gov

In contrast, Daidzein showed weak to no cytotoxic or anti-proliferative activity against several other cancer cell lines, including human lung carcinoma (A549), cervical cancer (HeLa), liver cancer (HepG-2), osteosarcoma (MG-63), pancreatic cancer (PaCa-2), and breast cancer (MDA-MB-231) cells when tested at concentrations up to 100 µM. nih.govnii.ac.jp

However, in the context of prostate cancer, Daidzein has demonstrated inhibitory effects. It weakly inhibited the proliferation of PC-3 prostate cancer cells. nii.ac.jp In another human prostate cancer cell line, LNCaP, Daidzein exhibited a weak inhibitory effect on cell growth. oup.com

The following table summarizes the observed anti-proliferative effects of Daidzein on various cancer cell lines in vitro.

| Cell Line | Cancer Type | Effect | IC50 Value | Observed Mechanisms |

| BEL-7402 | Human Hepatocellular Carcinoma | Moderate Cytotoxicity | 59.7±8.1 µM | Induction of apoptosis, increased ROS, G2/M cell cycle arrest, modulation of Bcl-2 family proteins. nih.gov |

| A549 | Human Lung Carcinoma | No significant cytotoxicity | >100 µM | - |

| HeLa | Human Cervical Cancer | No significant cytotoxicity | >100 µM | - |

| HepG-2 | Human Liver Cancer | No significant cytotoxicity | >100 µM | - |

| MG-63 | Human Osteosarcoma | No significant cytotoxicity | >100 µM | - |

| PaCa-2 | Human Pancreatic Cancer | No significant inhibition | - | - |

| MDA-MB-231 | Human Breast Cancer | No significant inhibition | - | - |

| PC-3 | Human Prostate Cancer | Weakly inhibitory | - | - |

| LNCaP | Human Prostate Cancer | Weak inhibitory effect | - | - |

Pathways Related to Oxidative Stress Responses

The role of this compound (Daidzein) in modulating pathways related to oxidative stress has been investigated in vitro, with some studies indicating a protective, antioxidant effect, while others suggest limited activity.

One study focusing on normal human kidney proximal tubular cells (HK-2) demonstrated that Daidzein exhibits anti-oxidant activity. sciepub.com The mechanism was identified as the up-regulation of the FOXO3/SOD2 signaling pathway. Daidzein treatment led to the translocation of FOXO3 from the cytosol into the nucleus, which in turn increased the expression of manganese superoxide dismutase (SOD2), a key mitochondrial antioxidant enzyme. sciepub.com This upregulation of SOD2 resulted in a significant reduction of reactive oxygen species (ROS) levels within the HK-2 cells. sciepub.com

Conversely, other research has indicated that Daidzein may have low intrinsic antioxidant capacity. In a study using human skin fibroblasts (BJ) and keratinocytes (HaCaT), Daidzein did not significantly decrease ROS levels when oxidative stress was induced by hydrogen peroxide (H2O2). mdpi.com This suggests that its effects on oxidative stress pathways may be cell-type specific and more related to the modulation of cellular antioxidant defense systems rather than direct radical scavenging. mdpi.com

The following table details the in vitro findings on Daidzein's modulation of oxidative stress response pathways.

| Cell Line | Condition | Pathway Modulated | Key Molecular Targets | Outcome |

| HK-2 (Human Kidney Tubular Cells) | Basal | FOXO3/SOD2 Signaling Pathway | FOXO3, SOD2 | Increased SOD2 expression, reduced basal ROS levels. sciepub.com |

| BJ (Human Skin Fibroblasts) | H2O2-induced oxidative stress | Not specified | ROS | No significant decrease in ROS levels. mdpi.com |

| HaCaT (Human Keratinocytes) | H2O2-induced oxidative stress | Not specified | ROS | No significant decrease in ROS levels. mdpi.com |

Influence on Inflammatory Response Pathways

This compound (Daidzein) has been shown in various in vitro models to modulate key signaling pathways involved in the inflammatory response, primarily through the inhibition of pro-inflammatory mediators.

In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Daidzein demonstrated significant anti-inflammatory effects. It effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). x-mol.netnih.gov The underlying mechanisms involve the suppression of major inflammatory signaling cascades. Daidzein was found to inhibit the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB, which ultimately prevents the translocation of p65 to the nucleus. x-mol.netnih.gov Additionally, it partially suppressed the mitogen-activated protein kinase (MAPK) pathway by reducing the phosphorylation of p38 and ERK. x-mol.netnih.gov This dual inhibition of NF-κB and MAPK pathways leads to the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). x-mol.netnih.govnih.gov

Further research on IL-1β-stimulated human synovial MH7A cells revealed that Daidzein selectively inhibits the production of IL-6, but not IL-8. spandidos-publications.com This inhibitory effect on IL-6 was mediated by the suppression of NF-κB p65 and ERK1/2 phosphorylation, while p38 MAPK phosphorylation was unaffected. spandidos-publications.com

The table below summarizes the influence of Daidzein on inflammatory response pathways in different in vitro models.

| Cell Line | Stimulus | Pathway(s) Inhibited | Key Molecular Targets Inhibited | Outcome |

| RAW264.7 (Murine Macrophages) | LPS | NF-κB, MAPK | IKKα/β, IκBα, p65, p38, ERK | Reduced production of NO, IL-6, TNF-α, iNOS, COX-2. x-mol.netnih.govnih.gov |

| MH7A (Human Synovial Cells) | IL-1β | NF-κB, MAPK (ERK) | p65, ERK1/2 | Reduced production of IL-6. spandidos-publications.com |

Advanced Analytical Methodologies for 4 Hydroxyisoflavones

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating complex mixtures of isoflavones and quantifying individual components. These techniques leverage differences in the physical and chemical properties of analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones. It is widely used for both the separation and quantification of these compounds in various matrices, including plant extracts and dietary supplements waters.comjournal-jps.comtandfonline.comresearchgate.netscirp.orgnih.govphcogres.com.

Methodology and Findings: HPLC typically employs reversed-phase stationary phases, with C18 columns being the most common choice due to their efficacy in separating isoflavones based on their hydrophobicity waters.comtandfonline.comresearchgate.netnih.gov. Mobile phases often consist of a gradient elution system, commonly using mixtures of acetonitrile (B52724) and aqueous buffers, such as acetic acid or sulfuric acid waters.comtandfonline.comresearchgate.netscirp.orgnih.gov. Detection is primarily achieved using UV-Vis detectors, with photodiode array (PDA) detectors also being frequently utilized to capture full UV spectra waters.comresearchgate.netscirp.orgphcogres.comresearchgate.netlmaleidykla.ltnih.gov. For quantification, detection wavelengths are typically set around 254-260 nm, as isoflavones exhibit strong absorption in this region researchgate.netscirp.orgresearchgate.netnih.gov.

Due to the structural similarities among isoflavones, traditional HPLC methods can result in lengthy analysis times, often exceeding 70 minutes to achieve adequate separation waters.comwaters.com. For instance, standard USP methods for isoflavones have been reported to take approximately 74 minutes per injection waters.comwaters.com. Quantification is generally performed using external standardization, involving the creation of calibration curves from known concentrations of reference standards tandfonline.comresearchgate.netscirp.orgphcogres.com.

Table 1: Typical HPLC Parameters for Isoflavone (B191592) Analysis

| Parameter | Typical Value/Description | Citation(s) |

| Column Type | C18 reversed-phase | waters.comtandfonline.comresearchgate.netnih.gov |

| Mobile Phase | Acetonitrile-water gradients (often with acid modifiers) | waters.comtandfonline.comresearchgate.netscirp.orgnih.gov |

| Detection Wavelength | 254-260 nm | researchgate.netscirp.orgresearchgate.netnih.gov |

| Typical Run Time | ~70-74 minutes | waters.comwaters.com |

| Quantification | External standardization via UV-Vis detection | tandfonline.comresearchgate.netscirp.orgphcogres.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced speed, resolution, sensitivity, and reduced solvent consumption waters.comwaters.comijsrtjournal.comnih.govmdpi.comresearchgate.netijpsjournal.com.

Methodology and Findings: UPLC systems utilize columns packed with very fine particles, typically less than 2 µm (e.g., 1.7 µm), which drastically increases separation efficiency and resolution compared to HPLC columns with larger particles waters.comijsrtjournal.comnih.govmdpi.comresearchgate.netijpsjournal.comnih.gov. This technology allows for operation at significantly higher pressures (up to 100 MPa) without compromising column integrity or analytical performance ijsrtjournal.comresearchgate.net.

The primary advantage of UPLC is the substantial reduction in analysis time. Methods that previously took over 70 minutes by HPLC can be completed in as little as 8 to 18 minutes using UPLC waters.comwaters.comwaters.com. For example, transferring a standard USP HPLC method to a UPLC system has been shown to reduce the run time from 74 minutes to approximately 18 minutes waters.com, or even 8.1 minutes waters.com. This acceleration leads to a considerable increase in sample throughput and a decrease in cost-per-sample, while maintaining or improving data quality waters.comwaters.comijsrtjournal.comijpsjournal.com. UPLC is also more solvent-efficient, contributing to cost savings and environmental benefits waters.comijsrtjournal.comijpsjournal.com.

Table 2: Comparative Performance of HPLC vs. UPLC for Isoflavone Analysis

| Metric | HPLC | UPLC | Citation(s) |

| Typical Run Time | ~70-74 minutes | ~8-18 minutes | waters.comwaters.comwaters.com |

| Particle Size | > 3 µm | < 2 µm (e.g., 1.7 µm) | waters.comijsrtjournal.comnih.govijpsjournal.com |

| Pressure | Lower | Higher (up to 100 MPa) | ijsrtjournal.comresearchgate.net |

| Resolution | Good | Enhanced | waters.commdpi.comijpsjournal.com |

| Throughput | Moderate | High | waters.comwaters.comijsrtjournal.comijpsjournal.com |

| Solvent Usage | Higher | Lower | waters.comijsrtjournal.comijpsjournal.com |

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are vital for determining the molecular structure and confirming the identity of isoflavones.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques, is a powerful tool for the definitive structural elucidation of isoflavones sbq.org.brajol.inforhhz.netresearchgate.net.

Methodology and Findings: NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule. ¹H-NMR spectra reveal the number, type, and connectivity of protons, while ¹³C-NMR spectra identify the carbon skeleton. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to assign specific signals and confirm structural features, such as substitution patterns on aromatic rings sbq.org.brresearchgate.netthieme-connect.deresearchgate.netup.ac.za.

Solvent choice can influence NMR spectral data, with solvents like DMSO-d6 or acetone-d6 (B32918) commonly used for isoflavone analysis researchgate.netthieme-connect.denih.gov. Characteristic signals include those for aromatic protons, hydroxyl groups (often appearing as broad singlets in the δ 8.5–12.5 ppm range for phenolic hydroxyls), and specific ring protons like H-2 ajol.info. ¹³C-NMR spectra provide signals for aromatic carbons and carbonyl groups, with chemical shifts varying based on substituents sbq.org.brajol.info. For example, the C-2 position of the isoflavone skeleton typically resonates around δ 154.8 ppm, while C-4 resonates around δ 176.1 ppm ajol.info.

Table 3: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Key Isoflavone Protons

| Proton Assignment | Example Compound (or Class) | Chemical Shift (δ, ppm) | Multiplicity | Citation(s) |

| H-2 | Isoflavone skeleton | ~8.28 | s | ajol.info |

| H-2 | 6-Hydroxygenistein | 6.82 | s | |

| H-3' & H-5' (B-ring) | 6-Hydroxygenistein | 6.67 | d, J=8.5 Hz | |

| H-2' & H-6' (B-ring) | 6-Hydroxygenistein | 6.53 | d, J=8.5 Hz | |

| Phenolic OH | General | ~8.5–12.5 | s (broad) |

Table 4: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for Key Isoflavone Carbons

| Carbon Assignment | Example Compound (or Class) | Chemical Shift (δ, ppm) | Citation(s) |

| C-2 | Isoflavone skeleton | ~154.8 | ajol.info |

| C-4 | Isoflavone skeleton | ~176.1 | ajol.info |

| Carbonyl C | General | ~176.9 | up.ac.za |

Mass Spectrometry (MS, ESI-MS/MS, HRESIMS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI), tandem mass spectrometry (MS/MS), and High-Resolution ESI Mass Spectrometry (HRESIMS) are commonly applied to isoflavones scirp.orgresearchgate.netmdpi.comresearchgate.net.

Methodology and Findings: MS provides the molecular weight of the compound, which, when combined with High-Resolution Mass Spectrometry (HRMS), allows for the determination of the elemental composition up.ac.zaresearchgate.netiastate.edu. For example, a molecular ion peak at m/z 326 corresponding to C18H14O6 was reported for a specific isoflavone derivative ajol.info.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing fragmentation patterns. Common fragmentation pathways for isoflavones include cleavage of the C-ring, often via retro-Diels-Alder (rDA) reactions, and the loss of neutral molecules such as carbon monoxide (CO) tandfonline.comnih.govresearchgate.net. Diagnostic fragments, such as [M+H−2CO]⁺, are frequently observed tandfonline.comnih.govtandfonline.com. For isoflavone conjugates, fragmentation patterns often involve the sequential loss of sugar moieties, with a neutral loss of 162 Da typically indicating the presence of an O-glucoside researchgate.netresearchgate.net. Specific fragments, like [M+H−B-ring−CO]⁺, are characteristic of 5-hydroxyisoflavones tandfonline.comnih.govtandfonline.com.

Table 5: Key Mass Spectrometry (MS) Data for Isoflavones

| Analyte/Fragment Type | m/z Value (approx.) | Description/Significance | Citation(s) |

| Molecular Ion ([M+H]⁺) | ~285 (for genistein) | Provides molecular weight | tandfonline.comnih.govtandfonline.com |

| Molecular Ion ([M]⁺) | 326 | C18H14O6 (for a specific isoflavone) | ajol.info |

| [M+H−2CO]⁺ | Varies | Characteristic fragment from C-ring cleavage | tandfonline.comnih.govtandfonline.com |

| [M+H−B-ring−CO]⁺ | Varies | Diagnostic for 5-hydroxyisoflavones | tandfonline.comnih.govtandfonline.com |

| Loss of Glucoside | -162 Da | Indicates O-glycosidic linkage | researchgate.netresearchgate.net |

| Fragment [1,3A−1]⁺ | 136.016 | Diagnostic for 4'-O-methylisoflavones | tandfonline.com |

| Fragment (1a) | 151 | From retro-Diels-Alder cleavage of C-ring | ajol.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a sensitive and widely accessible method for the detection and quantification of isoflavones, owing to their conjugated π-electron systems researchgate.netnih.govlibretexts.orgutwente.nl.

Methodology and Findings: Isoflavones exhibit characteristic absorption spectra in the UV region, typically between 200 and 400 nm researchgate.netlibretexts.org. These spectra are generally characterized by two main absorption bands. Band II, typically in the range of 240–280 nm, is associated with the benzoyl system (A-ring), while Band I, usually between 300–380 nm, is attributed to the cinnamoyl system (B-ring) lmaleidykla.ltnih.gov. The specific positions and intensities of these bands (λmax values) are influenced by the substitution patterns on the isoflavone skeleton.

For quantitative analysis, specific wavelengths are chosen to maximize sensitivity and ensure consistent detection. Common wavelengths used for isoflavone quantification include 254-255 nm researchgate.net or 260 nm researchgate.netjapsonline.com. The UV-Vis spectra of different isoflavone aglycones and their glycosides are often similar, which can present challenges for differentiation solely based on UV-Vis data, often necessitating coupling with other techniques like MS researchgate.netlmaleidykla.ltnih.gov.

Q & A

Q. Q1. What spectroscopic and chromatographic methods are recommended for identifying 4'-hydroxyisoflavone in plant extracts?

Answer :

- UV-Vis Spectroscopy : Use λmax values in methanol (e.g., ~260 nm for isoflavones) and shifts under NaOH or AlCl3 to confirm hydroxylation patterns .

- TLC/Paper Chromatography : Employ solvents like BAW (n-Butanol:Acetic Acid:Water, 4:1:5) and observe fluorescent spots under UV light. For example, 5,7-dimethoxy-4'-hydroxyisoflavone exhibits bright blue fluorescence .

- Enzymatic Hydrolysis : Use β-glucosidase to differentiate glycosides from aglycones (e.g., 5,7-dimethoxy-4'-hydroxyisoflavone-4'-glucoside hydrolyzes to its aglycone form) .

Q. Q2. How can researchers distinguish this compound from structurally similar isoflavones (e.g., genistein or daidzein)?

Answer :

- Mass Spectrometry (MS) : Compare molecular ion peaks (e.g., this compound has a molecular formula C15H10O4, m/z 270.24) and fragmentation patterns .

- NMR Analysis : Key signals include aromatic protons at δ 6.8–7.4 ppm (H-2', H-5', H-6') and hydroxyl/methoxy group shifts (e.g., δ 3.8–4.0 ppm for methoxy groups) .

- Co-chromatography : Compare Rf values with reference compounds in multiple solvent systems (e.g., 15% AcOH for polar derivatives) .

Advanced Research Questions

Q. Q3. What experimental strategies are effective for resolving contradictions in reported bioactivities of this compound (e.g., antioxidative vs. pro-oxidative effects)?

Answer :

- Dose-Dependent Assays : Test across a wide concentration range (e.g., 1–100 μM) in cell models to identify biphasic effects .

- Redox Environment Control : Use ROS scavengers (e.g., NAC) or hypoxia chambers to assess context-dependent activity .

- Comparative SAR Studies : Synthesize analogues (e.g., methoxy substitutions at C-5/C-7) to isolate structural determinants of activity .

Q. Q4. How can researchers elucidate the role of this compound in modulating HIV latency via the Akt pathway?

Answer :

- Luciferase Reporter Assays : Use TZM-bl or J-Lat cells to quantify HIV-LTR activation under treatment .

- Akt Inhibition/Overexpression : Co-treat with Akt inhibitors (e.g., MK-2206) or transfect constitutively active Akt mutants to validate pathway involvement .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify downstream targets (e.g., NF-κB or AP-1) .

Q. Q5. What methodologies are suitable for studying this compound’s polymorphic solvatomorphs?

Answer :

- Mechanochemical Synthesis : Grind this compound with solvents (e.g., ethanol or DMSO) to induce metastable forms .

- PXRD and DSC : Analyze crystal lattice changes (e.g., d-spacing shifts) and thermal stability (e.g., dehydration endotherms) .

- Stability Testing : Store solvatomorphs under controlled humidity/temperature and monitor phase transitions via IR spectroscopy .

Methodological Challenges

Q. Q6. How can researchers address low yields of this compound in microbial transformation studies?

Answer :

- Fungal Strain Optimization : Screen diverse species (e.g., Aspergillus or Cunninghamella) for higher bioconversion efficiency .

- Precursor Feeding : Supplement cultures with daidzein or genistein to enhance substrate availability .

- Enzyme Engineering : Overexpress CYP450 enzymes (e.g., CYP81E1) in recombinant systems for regioselective hydroxylation .

Q. Q7. What approaches validate the biosynthetic pathway of this compound in planta?

Answer :

- Isotope Labeling : Administer <sup>13</sup>C-phenylalanine to track incorporation into the isoflavone skeleton .

- Gene Knockout/RNAi : Silence candidate genes (e.g., isoflavone synthase or 2'-hydroxylase) and quantify metabolite depletion via LC-MS .

- Heterologous Expression : Express pathway genes in E. coli or yeast to reconstitute biosynthesis in vitro .

Data Interpretation and Reproducibility

Q. Q8. How should researchers reconcile discrepancies in reported bioactivities of this compound across studies?

Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values for anti-inflammatory activity) and apply statistical weighting .

- Standardized Assay Protocols : Adopt consensus methods (e.g., MTT for cytotoxicity, DPPH for antioxidant capacity) to minimize variability .

- Batch-to-Batch Purity Checks : Use HPLC to verify compound purity (>95%) and exclude contaminants .

Q. Q9. What computational tools predict this compound’s interactions with therapeutic targets (e.g., tyrosinase or HIV integrase)?

Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with key residues (e.g., His244 in tyrosinase) .

- MD Simulations : Perform 100-ns simulations to assess complex stability and free-energy landscapes (e.g., MM-PBSA calculations) .

- QSAR Modeling : Train models on analogue libraries to predict bioactivity and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.